Chlorothalonil-13C2 Chlorothalonil-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16639184
InChI: InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1
SMILES:
Molecular Formula: C8Cl4N2
Molecular Weight: 267.9 g/mol

Chlorothalonil-13C2

CAS No.:

Cat. No.: VC16639184

Molecular Formula: C8Cl4N2

Molecular Weight: 267.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorothalonil-13C2 -

Specification

Molecular Formula C8Cl4N2
Molecular Weight 267.9 g/mol
IUPAC Name 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile
Standard InChI InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1
Standard InChI Key CRQQGFGUEAVUIL-ZDOIIHCHSA-N
Isomeric SMILES [13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl
Canonical SMILES C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl

Introduction

PropertyChlorothalonilChlorothalonil-13C2,15N2
CAS Number1897-45-61897-45-6 (unlabeled)
Molecular FormulaC8Cl4N2\text{C}_8\text{Cl}_4\text{N}_2C8Cl4N2\text{C}_8\text{Cl}_4\text{N}_2
Molecular Weight265.91 g/mol269.95 g/mol
InChI KeyCRQQGFGUEAVUILCRQQGFGUEAVUIL-CAYWDQRBSA-N

Synthesis and Isotopic Labeling Techniques

The synthesis of Chlorothalonil-13C2,15N2 involves modifying the standard chlorothalonil production process to incorporate stable isotopes. The conventional route begins with 2,4-dichloroaniline, which reacts with phosgene or thiophosgene to form tetrachloroisophthalonitrile . For isotopic labeling:

  • 13C Introduction: Carbon-13 is incorporated into the nitrile groups (-C≡N) using isotopically enriched cyanide precursors during cyclization .

  • 15N Labeling: Nitrogen-15 is introduced via ammonia or urea derivatives in the nitrile synthesis step .

This method ensures minimal isotopic dilution, achieving ≥98% purity and 99% 13C/98% 15N enrichment . The labeled product is purified via recrystallization or column chromatography to meet analytical standards .

Applications in Environmental and Agricultural Research

Tracking Environmental Fate

Chlorothalonil-13C2’s isotopic signature allows researchers to monitor its persistence and degradation in ecosystems. Key findings include:

  • Soil Half-Life: Field studies using Chlorothalonil-13C2 revealed a half-life of 18–34 days in agricultural soils, with degradation accelerated by microbial activity .

  • Metabolite Identification: Isotopic labeling enabled the detection of sulfonated metabolites (e.g., R471811 and R417888) in groundwater, confirming chlorothalonil’s transformation into mobile, persistent byproducts .

Metabolic Pathways in Organisms

Glutathione conjugation is the primary detoxification mechanism for chlorothalonil in mammals. Using Chlorothalonil-13C2, researchers identified:

  • Glutathione Adducts: The compound forms conjugates with glutathione via nucleophilic substitution at the chlorine positions, yielding mercapturic acid derivatives excreted in urine .

  • Enzymatic Interactions: Cytochrome P450 enzymes oxidize chlorothalonil to reactive intermediates, which bind to cellular proteins and DNA, explaining its hepatotoxicity in rodents .

Analytical Methods Enabled by Isotopic Labeling

Mass Spectrometry (MS)

Chlorothalonil-13C2’s distinct mass shift (+4 Da compared to unlabeled) permits unambiguous identification in complex matrices. Liquid chromatography-tandem MS (LC-MS/MS) achieves detection limits of 0.1 µg/L in water samples .

Nuclear Magnetic Resonance (NMR)

13C NMR spectra of Chlorothalonil-13C2 reveal split peaks for labeled carbons, enabling real-time tracking of degradation pathways. For example, the nitrile carbons (δ ~115 ppm) show isotopic splitting in environmental samples .

Environmental and Health Implications

Ecotoxicology

Chlorothalonil-13C2 studies have highlighted risks to non-target organisms:

  • Aquatic Toxicity: The LC50 for Daphnia magna is 0.8 mg/L, with metabolites like R471811 showing greater persistence in sediments .

  • Soil Microbial Shifts: Prolonged exposure reduces Actinobacteria populations by 40%, altering nutrient cycling in agroecosystems .

Regulatory Considerations

The European Union banned chlorothalonil in 2019 due to its classification as a probable carcinogen (Category 1B) . Isotopic studies underpinned this decision by demonstrating bioaccumulation and metabolite toxicity .

Future Research Directions

  • Nanoremediation Strategies: Using Chlorothalonil-13C2 to assess nanoparticle-assisted degradation in contaminated soils.

  • Human Biomonitoring: Developing LC-MS/MS panels to detect chlorothalonil-DNA adducts in agricultural workers.

  • Alternative Fungicides: Evaluating isotopic analogs of newer fungicides (e.g., azoxystrobin) for comparative environmental studies.

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